molecular formula C19H13BrN2O3 B5970033 4-Bromo-N-{4'-nitro-[1,1'-biphenyl]-4-YL}benzamide

4-Bromo-N-{4'-nitro-[1,1'-biphenyl]-4-YL}benzamide

Cat. No.: B5970033
M. Wt: 397.2 g/mol
InChI Key: YWPSUCZSWDCOHB-UHFFFAOYSA-N
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Description

4-Bromo-N-{4’-nitro-[1,1’-biphenyl]-4-YL}benzamide is an organic compound with a complex structure that includes bromine, nitro, and benzamide functional groups

Properties

IUPAC Name

4-bromo-N-[4-(4-nitrophenyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN2O3/c20-16-7-1-15(2-8-16)19(23)21-17-9-3-13(4-10-17)14-5-11-18(12-6-14)22(24)25/h1-12H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWPSUCZSWDCOHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-N-{4’-nitro-[1,1’-biphenyl]-4-YL}benzamide typically involves multiple steps, including nitration, bromination, and amide formation. The process begins with the nitration of biphenyl to introduce the nitro group, followed by bromination to add the bromine atom. The final step involves the formation of the benzamide group through an amide coupling reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Bromo-N-{4’-nitro-[1,1’-biphenyl]-4-YL}benzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-N-{4’-nitro-[1,1’-biphenyl]-4-YL}benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins and other biomolecules .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-N-{4’-nitro-[1,1’-biphenyl]-4-YL}benzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

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